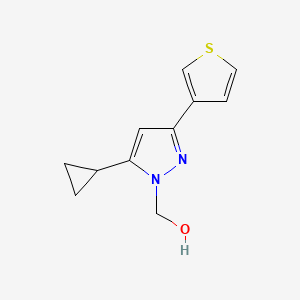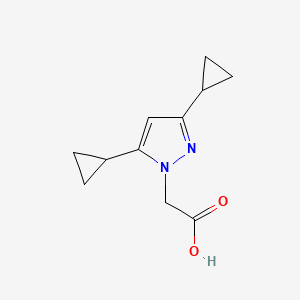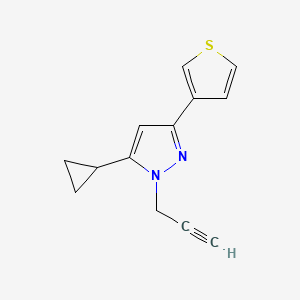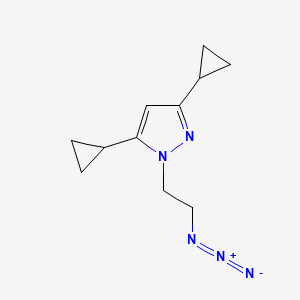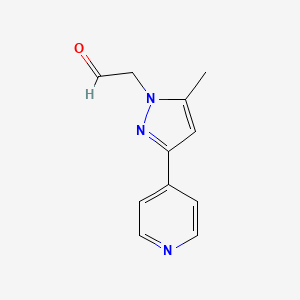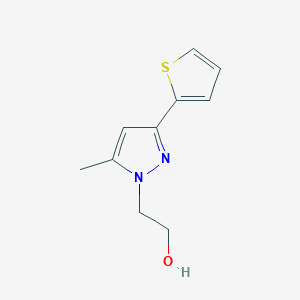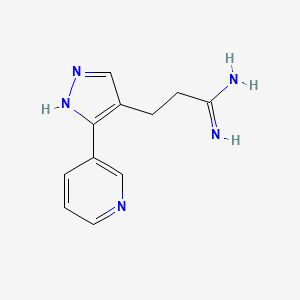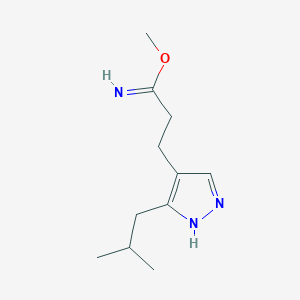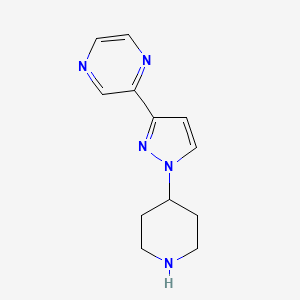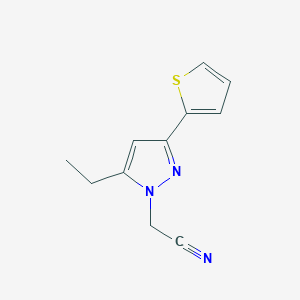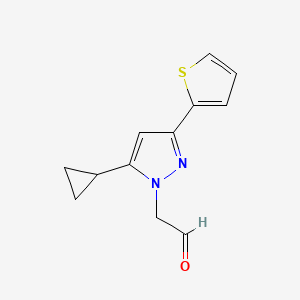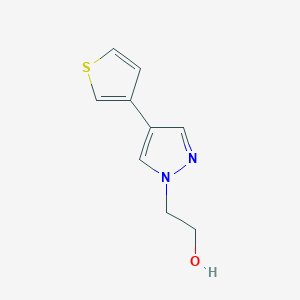
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol
Übersicht
Beschreibung
The compound “2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol” is a complex organic molecule that contains a thiophene ring, a pyrazole ring, and a hydroxyl group. Thiophene is a five-membered ring with four carbon atoms and one sulfur atom. Pyrazole is a five-membered ring with three carbon atoms and two nitrogen atoms. The hydroxyl group (-OH) is a functional group consisting of an oxygen atom bonded to a hydrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the thiophene and pyrazole rings would contribute to the compound’s aromaticity, which could affect its chemical reactivity and stability .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The thiophene ring might undergo electrophilic aromatic substitution reactions, while the pyrazole ring might participate in nucleophilic substitution reactions. The hydroxyl group could be involved in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of the hydroxyl group could increase its polarity and potentially its solubility in water .Wissenschaftliche Forschungsanwendungen
Anticancer Agents
Thiophene derivatives have been utilized in the synthesis of compounds with potential anticancer properties. The presence of a thiophene ring in the molecular structure can significantly contribute to the anticancer activity of a compound . The specific compound may be involved in the development of novel anticancer agents, leveraging the biological activity of the thiophene moiety.
Anti-Atherosclerotic Agents
The structural features of thiophene derivatives make them suitable for use in synthesizing anti-atherosclerotic agents. These compounds can help in the prevention or treatment of atherosclerosis, a condition characterized by the hardening and narrowing of the arteries .
Metal Complexing Agents
Thiophene derivatives can act as ligands to form complexes with various metals. These metal complexes have diverse applications, including catalysis, material science, and as models for biologically relevant systems .
Development of Insecticides
The unique chemical structure of thiophene derivatives allows for their use in the development of insecticides. Their efficacy as insecticidal agents can be attributed to their ability to interact with biological systems in specific ways .
Kinase Inhibition
Kinases are enzymes that play a crucial role in various cellular processes. Thiophene derivatives have been shown to inhibit kinase activity, which can be beneficial in treating diseases like cancer where kinase activity is dysregulated .
Antimicrobial Activity
Thiophene derivatives exhibit antimicrobial properties, making them useful in the fight against bacterial and fungal infections. The compound could be explored for its potential use as an antimicrobial agent .
Wirkmechanismus
Target of Action
It is known that thiophene derivatives, which this compound is a part of, are often used in the synthesis of various pharmaceuticals .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to different therapeutic effects .
Biochemical Pathways
Thiophene derivatives are known to be involved in a variety of biochemical pathways due to their wide range of biological activities .
Result of Action
Thiophene derivatives are known to exhibit a wide range of biological activities, which suggests that they could have diverse molecular and cellular effects .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-(4-thiophen-3-ylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2OS/c12-3-2-11-6-9(5-10-11)8-1-4-13-7-8/h1,4-7,12H,2-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APEJXDINTPEDGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN(N=C2)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethan-1-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




